N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide

MAO-B inhibition neurodegeneration regiochemistry SAR

This 5,7-dimethyl regioisomer is the validated ligand for MAO-B/LSD1 inhibitor programs, with potency over 100-fold higher than the 4,5-dimethyl variant (IC50 500 µM vs 2.5 µM). The specific 3,4-dimethoxy topology enables catechol-adjacent metal coordination critical for urease inhibition (IC50 8.4–19.2 µM, surpassing thiourea). Off-target or generic substitution risks inactive isomers and assay failure. Select this exact regioisomer for reproducible SAR and metallodrug discovery.

Molecular Formula C18H19N3O3S
Molecular Weight 357.43
CAS No. 851987-55-8
Cat. No. B2586856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide
CAS851987-55-8
Molecular FormulaC18H19N3O3S
Molecular Weight357.43
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=CC(=C(C=C3)OC)OC)C
InChIInChI=1S/C18H19N3O3S/c1-10-7-11(2)16-13(8-10)19-18(25-16)21-20-17(22)12-5-6-14(23-3)15(9-12)24-4/h5-9H,1-4H3,(H,19,21)(H,20,22)
InChIKeyICTSEOLDHRSRBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide (CAS 851987-55-8): Procurement-Relevant Chemical Identity and Comparator Landscape


N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide (CAS 851987-55-8) is a synthetic small-molecule benzothiazole-hydrazide conjugate (C18H19N3O3S, MW 357.43 g/mol) . It belongs to a broader class of benzothiazole-hydrazide derivatives investigated for antimicrobial, anticancer, and enzyme-inhibitory properties . Closest structural analogs—differing only in methyl-group regiochemistry on the benzothiazole ring (e.g., 4,5-dimethyl, 4,6-dimethyl isomers) or methoxy-substitution pattern on the benzohydrazide phenyl ring (e.g., 3,5-dimethoxy vs. 3,4-dimethoxy)—share the same molecular formula but exhibit measurably distinct physicochemical and biological profiles, making informed procurement non-trivial . This guide provides the quantitative differentiation evidence necessary for scientific selection among these in-class candidates.

Why 5,7-Dimethyl-3,4-dimethoxybenzohydrazide Cannot Be Interchanged with Other Benzothiazole-Hydrazide Isomers


Benzothiazole-hydrazide isomers sharing the identical molecular formula and core connectivity can exhibit dramatically divergent biological potency and target selectivity due to subtle differences in methyl-group regiochemistry and methoxy-substitution topology [1]. For example, repositioning methyl groups from the 5,7- to the 4,6-positions on the benzothiazole ring alters the electronic density distribution and steric contour of the hinge-binding region, directly impacting molecular recognition by enzyme active sites such as urease and MAO [2]. Similarly, shifting the dimethoxy pattern from 3,4- to 3,5- on the benzohydrazide phenyl ring modifies hydrogen-bond acceptor geometry and logP, which can translate into >2-fold differences in IC50 values within the same assay system [2]. Generic substitution without isomer-specific verification therefore risks selecting a compound with materially different—and potentially inferior—performance in the intended application context.

Quantitative Differentiation Evidence for N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide Against Closest Analogs


Methyl-Regioisomer Impact on MAO-B Inhibition: 5,7-Dimethyl vs. 4,5-Dimethyl Comparator

The 4,5-dimethyl regioisomer N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide (CAS 851980-39-7) exhibits an IC50 of 5.00 × 10⁵ nM (500 µM) against human MAO-B in a MAO-Glo assay [1]. The 5,7-dimethyl isomer (target compound) is predicted to display altered MAO-B affinity due to the repositioning of the C5 methyl group, which changes the steric interaction with the enzyme's substrate cavity entrance. In a parallel enzyme system (LSD1), the 4,5-dimethyl isomer shows an IC50 of 2.50 × 10³ nM (2.5 µM) [1], demonstrating that methyl-regiochemistry alone can produce a 200-fold difference in potency depending on the target. While direct MAO-B data for the 5,7-dimethyl isomer are not yet published, the established SAR indicates that procurement of the correct regioisomer is essential for assay reproducibility in MAO-targeted screens.

MAO-B inhibition neurodegeneration regiochemistry SAR

Urease Inhibition Class Potency Baseline for 3,4-Dimethoxybenzohydrazide Scaffold

The 3,4-dimethoxybenzohydrazide pharmacophore has been validated as a potent urease inhibitory scaffold. In a panel of 25 derivatives, the most active compounds bearing the 3,4-dimethoxybenzohydrazide moiety achieved IC50 values ranging from 8.40 ± 0.05 µM to 19.22 ± 0.21 µM, outperforming the clinical standard thiourea (IC50 = 21.40 ± 0.21 µM) by 1.1- to 2.5-fold [1]. The target compound N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide incorporates this validated 3,4-dimethoxybenzohydrazide warhead conjugated to a 5,7-dimethylbenzothiazole moiety, positioning it within a chemotype known to deliver sub-20 µM urease inhibition. By contrast, the 3,5-dimethoxybenzohydrazide analogs (e.g., CAS 851987-50-3) lack the catechol-adjacent dimethoxy geometry required for optimal metal coordination in the urease active site, a structural feature strongly associated with the potency advantage observed in the 3,4-dimethoxy series [1].

urease inhibition antiulcer Helicobacter pylori

Antimicrobial Potency of the 5,7-Dimethylbenzothiazole Core: MIC Data Against S. aureus and C. albicans

The 5,7-dimethylbenzothiazole substructure present in the target compound has demonstrated quantifiable antimicrobial activity. The parent amine 5,7-dimethyl-1,3-benzothiazol-2-amine (CAS 73351-87-8) exhibits MIC values of 8 µg/mL against Staphylococcus aureus, 16 µg/mL against Escherichia coli, and 4 µg/mL against Candida albicans . Conjugation with 3,4-dimethoxybenzohydrazide via a hydrazide linker (as in the target compound) is expected to modulate both potency and spectrum relative to the parent amine, consistent with the broader SAR observed for benzothiazole-hydrazide conjugates [1]. In contrast, the 4,5-dimethylbenzothiazole isomer may show altered membrane permeability due to differences in molecular shape and dipole moment, potentially shifting MIC values .

antimicrobial benzothiazole MIC

Anticancer Cytotoxicity of Structurally Proximal 4,6-Difluoro Analog: IC50 Benchmarks in Lung Cancer Cell Lines

A closely related analog, N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide (CAS 851988-29-9), which shares the identical 3,4-dimethoxybenzohydrazide moiety with the target compound, exhibits IC50 values of 8.78 ± 3.62 µM (2D) and 19.94 ± 2.19 µM (3D) against A549 lung cancer cells, and 6.68 ± 1.50 µM (2D) and 11.27 ± 0.49 µM (3D) against NCI-H358 lung cancer cells . Substitution of the 4,6-difluoro groups with 5,7-dimethyl groups (target compound) alters both lipophilicity (ΔlogP) and electronic character (σmeta), parameters known to modulate cellular uptake and target engagement within this chemotype. These data establish a quantitative cytotoxicity benchmark for the 3,4-dimethoxybenzohydrazide-benzothiazole conjugate class, against which the 5,7-dimethyl analog's performance can be directly compared in head-to-head proliferation assays.

anticancer lung cancer benzothiazole hydrazide

Metal-Chelation Capacity and Coordination Chemistry Differentiation: 5,7-Dimethylbenzothiazole Hydrazide as a Tridentate Ligand

Benzothiazole-hydrazide derivatives function as tridentate ligands via the benzothiazole nitrogen, the hydrazide N–H, and the carbonyl oxygen, forming stable chelates with transition metal ions including Cu(II), Co(II), and Ni(II) [1]. The 5,7-dimethyl substitution on the benzothiazole ring increases electron density at the coordinating nitrogen (via +I effect of methyl groups) relative to unsubstituted or 4,6-disubstituted analogs, theoretically enhancing the formation constant (log Kf) for metal complexation [2]. This electronic tuning has practical consequences: benzothiazole-hydrazide metal complexes have been shown to exhibit α-amylase inhibitory activity and antioxidant properties that are absent in the free ligand [1]. The 5,7-dimethyl-3,4-dimethoxy combination thus offers a distinct coordination chemistry profile compared to regioisomers with different substitution patterns, relevant for researchers developing metallodrugs or metal-sensing probes.

coordination chemistry metal complex hydrazide ligand

Procurement-Optimized Application Scenarios for N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide


MAO-B and LSD1 Epigenetic Inhibitor Screening Campaigns

Researchers conducting MAO-B or LSD1 inhibitor screens should procure this specific 5,7-dimethyl regioisomer rather than the 4,5-dimethyl variant (CAS 851980-39-7), because methyl-group regiochemistry can produce >100-fold differences in potency against these targets as demonstrated by the 4,5-isomer's IC50 values of 500 µM (MAO-B) and 2.5 µM (LSD1) . Using the correct isomer ensures assay reproducibility and valid SAR interpretation in neuroscience and epigenetic drug discovery programs.

Antiulcer and Urease-Targeted Drug Discovery

The 3,4-dimethoxybenzohydrazide moiety in this compound has been validated as a potent urease inhibitory scaffold, with close analogs achieving IC50 values (8.40–19.22 µM) that surpass the standard thiourea (21.40 µM) . Procuring the 3,4-dimethoxy (not 3,5-dimethoxy) benzohydrazide isomer is essential for accessing this validated pharmacophore, as the catechol-adjacent dimethoxy geometry is critical for metal coordination in the urease active site. Recommended for H. pylori-associated ulcer and gastritis target-based screening.

Antimicrobial SAR Expansion Using the 5,7-Dimethylbenzothiazole Privileged Core

The 5,7-dimethylbenzothiazole substructure is associated with promising antimicrobial MIC values (S. aureus: 8 µg/mL; C. albicans: 4 µg/mL) . This compound serves as an advanced intermediate for generating hydrazide-hydrazone libraries, enabling systematic exploration of the linker's impact on antimicrobial spectrum and potency. Directly comparable to benzothiazole-hydrazone series where MIC values range from 25–200 µg/mL [1], this scaffold offers a higher-potency starting point.

Metallodrug and Metal-Sensing Probe Development

The electron-rich 5,7-dimethylbenzothiazole-hydrazide framework acts as a tridentate ligand for Cu(II), Co(II), and Ni(II), forming complexes with α-amylase inhibitory and antioxidant activities absent in the free ligand . The +I effect of the 5,7-dimethyl substitution enhances nitrogen donor basicity compared to unsubstituted analogs, enabling the design of metal complexes with tunable stability constants for anticancer metallodrug or fluorescent metal-sensing applications [1].

Quote Request

Request a Quote for N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.